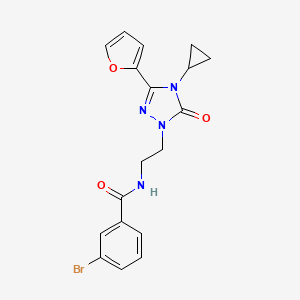

3-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Description

This compound is a benzamide derivative featuring a 1,2,4-triazolone core substituted with cyclopropyl and furan-2-yl groups. The bromine atom at the 3-position of the benzamide moiety introduces steric and electronic effects that influence its reactivity and binding properties. Crystallographic studies of such compounds often employ software like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name |

3-bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O3/c19-13-4-1-3-12(11-13)17(24)20-8-9-22-18(25)23(14-6-7-14)16(21-22)15-5-2-10-26-15/h1-5,10-11,14H,6-9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQLAPKYJDVYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=CC=C3)Br)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is often introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.

Bromination: The bromine atom is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, where the amine group reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Compounds containing the triazole ring have been extensively studied for their antibacterial properties. Research indicates that derivatives similar to 3-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide exhibit significant activity against various Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Biological Research

- Enzyme Inhibition : The compound may serve as an enzyme inhibitor in biochemical assays. Its structural features allow it to bind selectively to specific enzymes involved in disease processes.

- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic effects .

Agricultural Applications

- Fungicidal Properties : Given the presence of the triazole moiety, this compound may also demonstrate fungicidal activity, making it a candidate for agricultural applications in crop protection against fungal pathogens .

Case Studies and Research Findings

Several studies have highlighted the applications of triazole-containing compounds similar to this compound:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions with aromatic amino acids in proteins, while the bromine atom may form halogen bonds with biological macromolecules.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

*Estimated values based on substituent contributions.

Key Observations:

Electronic Effects: The 3-bromo group in the target compound enhances electrophilicity compared to the 2-methoxy substituent in 116477-61-3 . This may improve binding to electron-rich biological targets.

Solubility and Lipophilicity :

- The target compound’s LogP (~3.2) suggests moderate membrane permeability, intermediate between the polar 116477-61-3 (LogP ~2.8 ) and the highly lipophilic 1217685-00-1 (LogP ~4.1 ) .

Computational and Crystallographic Insights

Structural analysis of these compounds relies heavily on tools like SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters . For example:

Biological Activity

The compound 3-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 382.4 g/mol. The presence of bromine, a cyclopropyl group, a furan moiety, and a triazole ring contributes to its unique chemical behavior and potential biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H22BrN4O4 |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 1797396-11-2 |

Anticancer Activity

Recent studies have indicated that derivatives containing triazole structures exhibit significant anticancer properties. The compound's structure suggests potential interactions with various cellular targets involved in cancer progression.

Case Study: In Vitro Anticancer Evaluation

In vitro studies on similar compounds have shown promising results against various cancer cell lines:

- MCF7 (Breast Cancer) : Compounds with triazole rings demonstrated IC50 values ranging from 0.096 to 0.34 µM, indicating strong cytotoxic effects.

- A549 (Lung Cancer) : Similar compounds showed IC50 values around 2.09 µM, highlighting their potential as therapeutic agents against lung cancer .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties, particularly against resistant strains of bacteria. Research has shown that compounds with similar triazole frameworks exhibit significant antibacterial activity.

Table: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 5 µg/mL |

| Triazole Derivative B | E. coli | 10 µg/mL |

| 3-Bromo-N-(...) | MRSA | Pending Further Study |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the triazole ring may inhibit enzymes critical for cancer cell proliferation.

- Interaction with Receptors : The compound may interact with specific receptors involved in cell signaling pathways related to tumor growth.

- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which could contribute to their anticancer effects .

Recent Advances in Triazole Derivatives

Research has highlighted the importance of modifying triazole derivatives to enhance their biological activity. For instance, the introduction of halogen substituents has been linked to increased potency against bacterial strains .

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with This compound . Potential areas include:

- In Vivo Studies : To validate in vitro findings and assess safety and efficacy.

- Structural Optimization : To enhance selectivity and reduce side effects.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

Q & A

Q. What are the common synthetic pathways for synthesizing this compound and related triazole derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted hydrazinecarbothioamides or triazole precursors under acidic or reflux conditions. Key steps include:

- Triazole Core Formation : Reacting 4-amino-triazole derivatives with electrophilic agents (e.g., substituted benzaldehydes) in absolute ethanol under reflux, catalyzed by glacial acetic acid .

- Benzamide Coupling : Introducing the bromobenzamide moiety via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., benzoyl chlorides) .

- Cyclopropane and Furan Integration : Substituents like cyclopropyl and furan-2-yl groups are introduced early in the synthesis via alkylation or cycloaddition reactions .

Q. Table 1: Representative Synthetic Conditions

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., furan protons at δ 6.7–7.5 ppm, triazole NH at δ 10–12 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects carbonyl (C=O, ~1650 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the triazole-oxo moiety) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks | Structural Insight |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 4.25 (d, cyclopropyl CH₂), δ 7.2–7.8 (furan) | Substituent spatial arrangement |

| FTIR | 1651 cm⁻¹ (amide C=O) | Confirms benzamide linkage |

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Target bacterial acyl carrier protein phosphopantetheinyltransferase (ACPs-PPTase) via colorimetric substrate turnover assays (IC₅₀ determination) .

- Antimicrobial Susceptibility Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .

- Cytotoxicity Profiling : Screen against human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate environmental fate and biodegradation pathways?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies :

- Phase 1 (Lab-Scale) : Assess hydrolysis/photolysis rates under controlled pH/UV conditions.

- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water matrices using LC-MS to track metabolites.

- Phase 3 (Ecotoxicology) : Test acute/chronic effects on aquatic organisms (e.g., Daphnia magna).

Q. Key Parameters :

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition (e.g., ACPs-PPTase ) with cell-based proliferation assays.

- Structural Re-evaluation : Use X-ray crystallography to confirm binding modes versus computational docking predictions .

- Batch-to-Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) .

Case Example :

If a study reports antibacterial activity while another does not, compare strains used (e.g., E. coli vs. MRSA) and check for efflux pump interference .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.